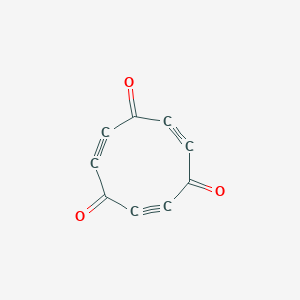
Cyclonona-2,5,8-triyne-1,4,7-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclonona-2,5,8-triyne-1,4,7-trione is an organic compound with the molecular formula C₉O₃ It is characterized by a unique structure featuring three triple bonds and three carbonyl groups arranged in a nine-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclonona-2,5,8-triyne-1,4,7-trione typically involves the cyclization of linear precursors containing triple bonds and carbonyl groups. One common method is the cyclization of 1,4,7-nonatriyne-3,6,9-trione under specific reaction conditions, such as the presence of a strong base or a transition metal catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Cyclonona-2,5,8-triyne-1,4,7-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The triple bonds and carbonyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Cyclonona-2,5,8-triyne-1,4,7-trione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
作用機序
The mechanism by which cyclonona-2,5,8-triyne-1,4,7-trione exerts its effects involves interactions with molecular targets and pathways. The triple bonds and carbonyl groups can interact with various enzymes and receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cycloocta-1,4,7-triyne-3,6-dione: Similar structure but with an eight-membered ring.
Cyclodeca-2,5,8-triyne-1,4,7-trione: Similar structure but with a ten-membered ring.
Cyclonona-1,4,7-triyne-2,5,8-trione: Isomeric form with different positions of triple bonds and carbonyl groups.
Uniqueness
Cyclonona-2,5,8-triyne-1,4,7-trione is unique due to its nine-membered ring structure, which imparts specific chemical and physical properties. Its combination of triple bonds and carbonyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
918959-13-4 |
|---|---|
分子式 |
C9O3 |
分子量 |
156.09 g/mol |
IUPAC名 |
cyclonona-2,5,8-triyne-1,4,7-trione |
InChI |
InChI=1S/C9O3/c10-7-1-2-8(11)5-6-9(12)4-3-7 |
InChIキー |
QQNNOHOOPMDLFQ-UHFFFAOYSA-N |
正規SMILES |
C1#CC(=O)C#CC(=O)C#CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


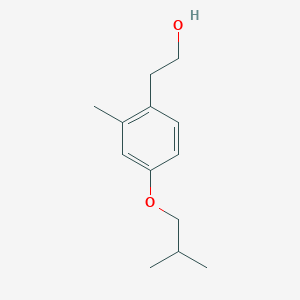
![1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12640211.png)

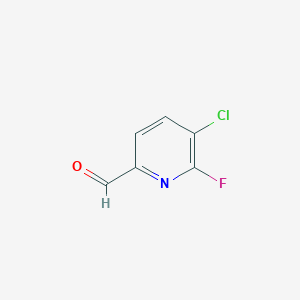
![tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B12640223.png)
![2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12640226.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylpentanoate](/img/structure/B12640227.png)
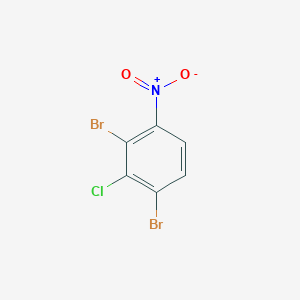
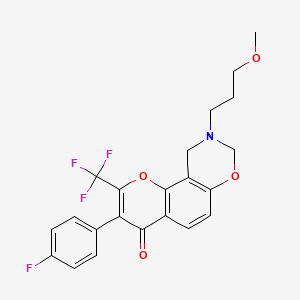
![N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B12640242.png)
![2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12640258.png)

![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B12640284.png)
